molecular formula C8H9N3O2S B1396534 3-(5-Nitropyridin-2-yl)thiazolidine CAS No. 1311745-97-7

3-(5-Nitropyridin-2-yl)thiazolidine

Cat. No.: B1396534
CAS No.: 1311745-97-7
M. Wt: 211.24 g/mol
InChI Key: YMTOJUGCDPYRAG-UHFFFAOYSA-N
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Description

3-(5-Nitropyridin-2-yl)thiazolidine is a heterocyclic compound featuring a thiazolidine ring (a five-membered ring containing nitrogen and sulfur) fused with a nitropyridine moiety. Its molecular formula is C₈H₉N₃O₂S, with a molecular weight of 211.24 g/mol .

Properties

IUPAC Name

3-(5-nitropyridin-2-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c12-11(13)7-1-2-8(9-5-7)10-3-4-14-6-10/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTOJUGCDPYRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitropyridin-2-yl)thiazolidine typically involves the reaction of 5-nitropyridine-2-thiol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the use of 5-nitropyridine-2-thiol and chloroacetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitropyridin-2-yl)thiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the reagents used.

Scientific Research Applications

3-(5-Nitropyridin-2-yl)thiazolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Nitropyridin-2-yl)thiazolidine involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The presence of the nitro group allows for redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The nitro group’s position influences electron density distribution.
  • Steric Considerations : The 5-nitro group’s placement minimizes steric hindrance with the thiazolidine ring, possibly enhancing conformational stability compared to 2- or 3-nitro isomers.

Functional Comparisons with Other Thiazolidine Derivatives

Antimicrobial Activity

Thiazolidine derivatives like 2-(p-tolylimino)-3-(4-tolyl)-5-[5-(3,4-dichlorophenyl)-2-furylidene]-4-thiazolidinone demonstrate broad-spectrum antimicrobial activity against Bacillus megaterium and Aspergillus niger . In contrast, nitro-substituted pyridinyl thiazolidines (including the target compound) lack explicit antimicrobial data in available literature, suggesting a gap in comparative bioactivity studies.

Coordination Chemistry

Thiazolidine derivatives such as 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine (PyTT) form stable complexes with transition metals (e.g., Ni(II), Cu(II)) due to their dual N,S-donor sites . The nitro group in this compound may hinder metal coordination compared to non-nitrated analogs, though experimental evidence is required to confirm this hypothesis.

Research Findings and Gaps

Physicochemical Properties

The nitro group’s position significantly impacts solubility and stability. For instance, 5-nitro derivatives generally exhibit lower aqueous solubility than 3-nitro isomers due to reduced polarity, though experimental data for this compound are absent .

Biological Activity

Overview

3-(5-Nitropyridin-2-yl)thiazolidine is a heterocyclic compound that combines a thiazolidine ring with a nitropyridine moiety. This unique structure endows the compound with diverse biological activities, making it of significant interest in medicinal chemistry and pharmacology. The presence of both nitrogen and sulfur atoms contributes to its reactivity and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 5-nitropyridine-2-thiol with an aldehyde or ketone, often under acidic or basic conditions. One common method employs chloroacetaldehyde in the presence of sodium hydroxide, carried out in organic solvents like ethanol or methanol at elevated temperatures.

Reaction Pathways

The compound can undergo various chemical reactions:

  • Oxidation : Converts to sulfoxides or sulfones.
  • Reduction : Converts the nitro group to an amino group.
  • Substitution : Electrophilic and nucleophilic substitutions can occur at the pyridine ring.

Antimicrobial Properties

Research indicates that thiazolidine derivatives, including this compound, exhibit significant antimicrobial activity. The mechanism involves the inhibition of bacterial enzymes, which disrupts vital cellular processes. For instance, compounds similar to thiazolidinediones have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Antioxidant Activity

The nitro group in this compound allows for redox reactions, contributing to its antioxidant properties. This activity is crucial for neutralizing free radicals, thereby protecting cells from oxidative stress and related damage.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazolidine derivatives:

  • Study on Antidiabetic Activity :
    • A series of thiazolidinedione derivatives were synthesized and tested for their ability to lower blood glucose levels in diabetic models. Compounds exhibited varying degrees of efficacy compared to standard drugs like pioglitazone .
    Compound% Reduction in Blood Glucose
    DMSO+31
    Pioglitazone-23.07
    Compound 1-21.71
    Compound 2-22.84
  • Antimicrobial Screening :
    • Thiazolidine derivatives were evaluated against multiple bacterial strains, showing promising results in inhibiting growth and viability, indicating their potential as therapeutic agents against infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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